4-Bromo-2-chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene
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Overview
Description
4-Bromo-2-chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene is an organic compound with the molecular formula C18H20BrClO4. This compound is a polysubstituted benzene derivative, characterized by the presence of bromine, chlorine, and multiple ethoxy groups attached to the benzene ring. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps of electrophilic aromatic substitution reactions. The starting material is often a benzene derivative, which undergoes bromination and chlorination to introduce the bromine and chlorine substituents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch or continuous reactors, with careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Etherification and Hydrolysis: The ethoxy groups can participate in etherification reactions or be hydrolyzed to form phenolic derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Etherification: Ethylene glycol derivatives in the presence of acid catalysts.
Major Products
Substitution: Formation of new benzene derivatives with different substituents.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dehalogenated benzene derivatives.
Etherification: Formation of extended ether chains.
Scientific Research Applications
4-Bromo-2-chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene is used in various scientific research applications, including:
Chemical Research: As a building block in the synthesis of complex organic molecules and polymers.
Biological Studies: Investigating the biological activity of its derivatives and their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene involves its interaction with specific molecular targets. In the case of its use as an intermediate for Dapagliflozin, the compound contributes to the inhibition of the sodium-glucose cotransporter 2 (SGLT2) in the kidneys, reducing glucose reabsorption and lowering blood glucose levels in patients with type 2 diabetes . The molecular pathways involved include the modulation of glucose transport and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
- 1-Bromo-4-chlorobenzene
- 4-Bromo-1-chloro-2-methylbenzene
Uniqueness
4-Bromo-2-chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene is unique due to its multiple ethoxy groups, which provide increased solubility and reactivity compared to simpler benzene derivatives. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
4-bromo-2-chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClO4/c1-2-22-17-5-3-4-6-18(17)24-12-10-21-9-11-23-16-8-7-14(19)13-15(16)20/h3-8,13H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVSDDGKSBTARF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOCCOC2=C(C=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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